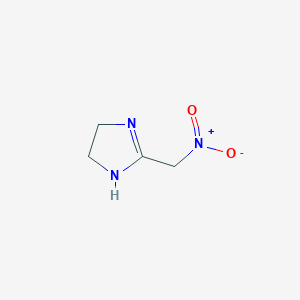![molecular formula C13H6Cl3F2NO2 B3127177 2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone CAS No. 338403-93-3](/img/structure/B3127177.png)
2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Phosphorus Compounds
A study by Kalantari, Islami, Hassani, and Saidi (2006) explores a route for synthesizing phosphorus compounds containing trifluoromethyl or trichloromethyl groups. This involves a one-pot condensation of triphenylphosphine and dialkyl acetylenedicarboxylate in the presence of NH-acids like 2,2,2-trifluoro-1-(1H- pyrrol-2-yl)ethanone or 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone, leading to the preparation of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2, 3-dicarboxylate (Kalantari et al., 2006).
Development of Voriconazole
Butters, Ebbs, Green, Macrae, Morland, Murtiashaw, and Pettman (2001) discuss the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. They studied the diastereocontrol of reactions involving 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, a compound closely related to the queried chemical (Butters et al., 2001).
Regioselectivity in Reactions
Rozentsveig, Shainyan, Kondrashov, Rudyakova, Rozentsveig, Chernyshev, and Levkovskaya (2008) investigate the reactions of N-(polychloroethylidene)-sulfonamides with 1H-pyrrole and 1-methyl-1H-pyrrole, including compounds similar to 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. They focus on the regioselectivity of these reactions, which is influenced by the nature of substituents in the electrophile molecule (Rozentsveig et al., 2008).
Synthesis of New Heterocyclic Compounds
Bhat, Nagaraja, Divyaraj, Harikrishna, Pai, Biswas, and Peethamber (2016) describe the synthesis of new 1,2,3-triazolyl chalcone derivatives via a Claisen–Schmidt reaction approach. These compounds are potential anti-microbial, anti-oxidant, and anti-cancer agents. The study involves the use of ethanone derivatives, related to the chemical (Bhat et al., 2016).
Synthesis of Benzothiazole- and Benzimidazole-Based Heterocycles
Darweesh, Mekky, Salman, and Farag (2016) focus on synthesizing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. This research includes compounds derived from 1-(1-methyl-1H-benzimidazol-2-yl)-2-(phenylsulfonyl)-1-ethanone, a compound structurally similar to the queried chemical (Darweesh et al., 2016).
Synthesis of New Trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines
Bonacorso, Calheiro, Rodrigues, Stefanello, Soares, Zanatta, and Martins (2016) present a method for synthesizing new series of trifluoromethyl-substituted N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines. The process involves cyclocondensation reactions and is environmentally benign, indicating potential applications of similar compounds in green chemistry (Bonacorso et al., 2016).
Synthesis of 4-Trichloroacetyl-1,2,3-Triazoles
Bonacorso, Líbero, Luz, Moraes, Cavinatto, Stefanello, Rodrigues, Zanatta, and Martins (2017) synthesized a series of (1H-1,2,3-triazol-4-yl)carbohydrazides from 4-trichloroacetyl-1H-1,2,3-triazoles. These compounds serve as building blocks for constructing fluorinated heterocycles analogous to rufinamide, demonstrating the versatility of such compounds in synthetic chemistry (Bonacorso et al., 2017).
Synthesis and Optical Properties of BODIPY Fluorophores
Schmidt, Trofimov, Mikhaleva, Zorina, Protzuk, Petrushenko, Ushakov, Dvorko, Méallet-Renault, Clavier, Vu, Tran, and Pansu (2009) discuss the synthesis of a novel BODIPY fluorophore, a representative of the BODIPY fluorophore family. The study involves the trifluoroacetylation of pyrroles, closely related to the chemical of interest, showing its potential in developing advanced materials with unique optical properties (Schmidt et al., 2009).
Direcciones Futuras
The future directions for the study of “2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone” and similar compounds could involve further exploration of their synthesis, chemical properties, and potential applications. For instance, sodium sulfinates, which are structurally similar, have been identified as powerful building blocks for the synthesis of organosulfur compounds, and substantial progress has been made in their utilization .
Propiedades
IUPAC Name |
2,2,2-trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F2NO2/c14-13(15,16)12(21)10-3-6(5-19-10)11(20)8-2-1-7(17)4-9(8)18/h1-5,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQSOYOMGYNKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163777 | |
| Record name | 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338403-93-3 | |
| Record name | 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338403-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trichloro-1-[4-(2,4-difluorobenzoyl)-1H-pyrrol-2-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901163777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-6-oxopyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3127115.png)
![3-[2-(methylamino)-1,3-thiazol-5-yl]-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B3127118.png)
![N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3127124.png)
![methyl 2-[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethanesulfonyl]benzoate](/img/structure/B3127131.png)


![2-{[({1-[2-(4-Fluorophenyl)cyclopropyl]ethylidene}amino)oxy]carbonyl}thiophene](/img/structure/B3127151.png)
![1-[2-(4-fluorophenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B3127156.png)
![N-benzyl[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-methylmethanamine](/img/structure/B3127163.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3127165.png)

![7-(4-Fluorophenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3127175.png)
